molecular formula C16H16N4 B5646160 5-(1-Benzylpyrazol-4-yl)-4-methylpyridin-2-amine

5-(1-Benzylpyrazol-4-yl)-4-methylpyridin-2-amine

Cat. No.: B5646160
M. Wt: 264.32 g/mol
InChI Key: NTAVOYNQJUMEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Benzylpyrazol-4-yl)-4-methylpyridin-2-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpyrazol-4-yl)-4-methylpyridin-2-amine typically involves the reaction of 1-benzyl-4-chloropyrazole with 4-methyl-2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-methyl-2-aminopyridine attacks the chloropyrazole ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpyrazol-4-yl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-Benzylpyrazol-4-yl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Benzylpyrazol-4-yl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(1-benzylpyrazol-4-yl)-4-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-12-7-16(17)18-9-15(12)14-8-19-20(11-14)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAVOYNQJUMEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CN(N=C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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